N-(2-Morpholin-4-ylethyl)-2,2-diphenylethanamide
Description
N-(2-Morpholin-4-ylethyl)-2,2-diphenylethanamide is a synthetic amide derivative characterized by a diphenylethane backbone linked to a morpholine-substituted ethyl group via an amide bond.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(21-11-12-22-13-15-24-16-14-22)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDMHWOJDYAZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Morpholin-4-ylethyl)-2,2-diphenylethanamide typically involves the reaction of 2,2-diphenylethanoyl chloride with 2-(morpholin-4-yl)ethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced under specific conditions, potentially affecting the carbonyl group in the diphenylethanamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the morpholine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may vary, but common reagents include alkyl halides or acyl chlorides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the diphenylethanamide moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Morpholin-4-ylethyl)-2,2-diphenylethanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Morpholin-4-ylethyl)-2,2-diphenylethanamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The diphenylethanamide moiety may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Diphenylethyl/Diphenylacetamide Moieties
2,2-Diphenylacetamide (CAS 4695-13-0)
- Molecular Formula: C₁₄H₁₃NO
- Molecular Weight : 211.26 g/mol
- Key Features : Simpler structure lacking the morpholine-ethyl group; the amide group is directly attached to the diphenylmethyl unit.
- Applications : Used as an intermediate in organic synthesis. Its lack of complex substituents limits bioavailability compared to morpholine-containing analogs .
N-(2,2-Diphenylethyl)-4-nitrobenzamide
- Key Features : Diphenylethylamine backbone with a nitrobenzamide substituent. The electron-withdrawing nitro group may influence electronic properties and reactivity.
- Applications : Serves as a precursor in pharmaceutical and polymer synthesis. The nitro group facilitates further functionalization but may reduce metabolic stability .
N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide
- Key Features : Derived from naproxen (an NSAID), this compound combines diphenylethylamine with a methoxynaphthalene group.
- Biological Activity: Potential anti-inflammatory properties due to the naproxen moiety. The diphenylethyl group may enhance lipophilicity, affecting tissue penetration .
Morpholine-Containing Analogs
MN-25 (UR-12)
- Structure : 7-Methoxy-1-(2-morpholin-4-ylethyl)-N-[(1R,3S,4S)-2,2,4-trimethyl-3-bicyclo[2.2.1]heptanyl]indole-3-carboxamide.
- Key Features: Shares the 2-morpholin-4-ylethyl group linked to an amide. The indole core and bicyclic substituent suggest cannabinoid receptor modulation.
- Applications : Investigated for analgesic or psychotropic effects, highlighting the role of morpholine in enhancing CNS bioavailability .
WIN 48,098 (Pravadoline)
- Structure: (4-Methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone.
- Key Features: Morpholine-ethyl group attached to an indole methanone scaffold.
- Pharmacology: Acts as a cannabinoid receptor agonist. The morpholine group likely improves solubility and binding affinity .
Functional Group Comparison
*Estimated based on structural components.
Research Findings and Pharmacological Insights
- Role of Morpholine : The morpholine ring in analogs like WIN 48,098 and MN-25 enhances solubility and pharmacokinetic profiles, making it critical for CNS-targeted compounds .
- Diphenylethane vs.
- Synthetic Strategies : Morpholine-ethyl amides are often synthesized via carbodiimide-mediated coupling (e.g., DCC), as seen in naproxen derivatives .
Biological Activity
N-(2-Morpholin-4-ylethyl)-2,2-diphenylethanamide is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C19H24N2O
- Molecular Weight : 296.41 g/mol
The compound features a morpholine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with sigma receptors. Research indicates that this compound exhibits a high affinity for the sigma-1 receptor (Ki = 42 nM), showing approximately 36 times more selectivity for sigma-1 than for sigma-2 receptors .
Key Mechanistic Insights:
- Binding Affinity : The compound forms a salt bridge with Asp126 in the sigma-1 receptor, which is crucial for its binding efficiency.
- Antinociceptive Effects : In vivo studies have demonstrated that this compound can significantly reduce pain in models of inflammatory pain when administered locally or intrathecally .
Biological Activity and Therapeutic Potential
The compound has been investigated for various biological activities, including:
- Analgesic Properties : Demonstrated efficacy in reducing nociception in animal models.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways through sigma receptor interactions.
- Neuroprotective Effects : Emerging evidence suggests that it may protect neuronal cells from damage.
Table 1: Summary of Biological Activities
Case Study: Pain Management
A study evaluated the effectiveness of this compound in a formalin-induced pain model. Results indicated a dose-dependent reduction in pain behavior, suggesting its potential application as an analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
